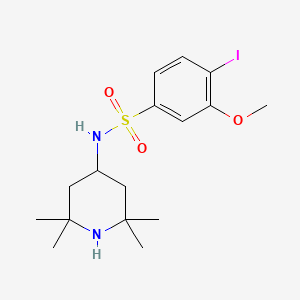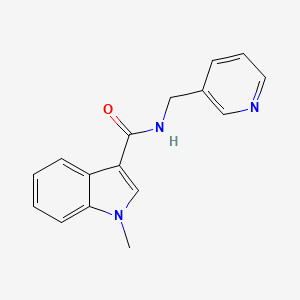![molecular formula C13H11N3O3S B15105609 methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B15105609.png)
methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
The synthesis of methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of 2-[(2E)-3-phenylprop-2-enoyl]hydrazinecarbothioamide with methyl 2-bromo-2-(methylthio)acetate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity . In cancer cells, the compound induces apoptosis by activating caspases and inhibiting cell proliferation pathways .
Comparison with Similar Compounds
Methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate can be compared with other thiadiazole derivatives, such as:
5-amino-1,2,3-thiadiazole-4-carboxylic acid: Known for its antimicrobial properties.
2-amino-5-methyl-1,3,4-thiadiazole: Exhibits antifungal and antiviral activities.
1,3,4-thiadiazole-2-thiol: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C13H11N3O3S |
|---|---|
Molecular Weight |
289.31 g/mol |
IUPAC Name |
methyl 5-[[(E)-3-phenylprop-2-enoyl]amino]thiadiazole-4-carboxylate |
InChI |
InChI=1S/C13H11N3O3S/c1-19-13(18)11-12(20-16-15-11)14-10(17)8-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,14,17)/b8-7+ |
InChI Key |
CJNAIZXYVPBNJI-BQYQJAHWSA-N |
Isomeric SMILES |
COC(=O)C1=C(SN=N1)NC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=C(SN=N1)NC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinyl)carbonothioyl]furan-2-carboxamide](/img/structure/B15105529.png)
![2-[4-(difluoromethoxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B15105539.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B15105543.png)
![3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B15105545.png)
![[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B15105551.png)
![6-chloro-N-{2-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B15105558.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]azepane](/img/structure/B15105570.png)
![(3,4-dimethoxyphenyl)[4-(9H-purin-6-yl)piperazin-1-yl]methanone](/img/structure/B15105577.png)
![N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B15105584.png)

![(5Z)-3-[3-(morpholin-4-yl)propyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15105615.png)

![6-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B15105627.png)
![4-hydroxy-N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B15105630.png)
